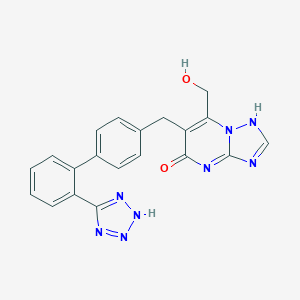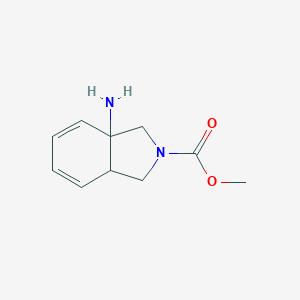
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Biochemical and Physiological Effects:
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods and has been reported to exhibit antitumor activity and fluorescent properties. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, it may be possible to modify its structure to improve its solubility in water and other solvents, which could increase its usefulness in lab experiments.
Synthesemethoden
The synthesis of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-chloro-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential use as a ligand in catalysis.
Eigenschaften
CAS-Nummer |
177473-19-7 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
InChI-Schlüssel |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
Kanonische SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
Synonyme |
2H-Isoindole-2-carboxylicacid,3a-amino-1,3,3a,7a-tetrahydro-,methylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



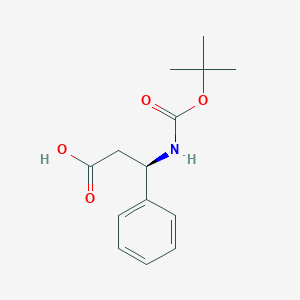
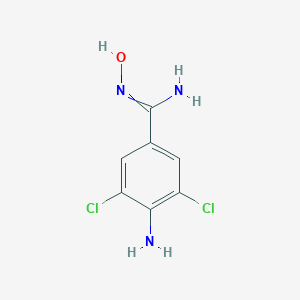
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)



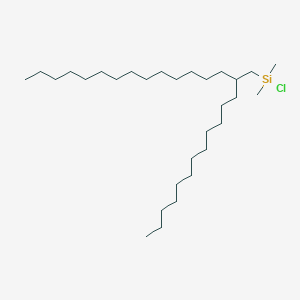
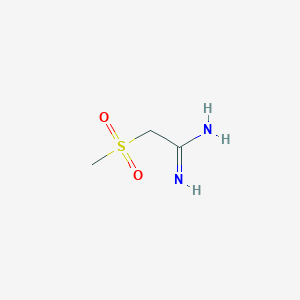
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)


![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
